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Compound of Interest

Compound Name:
2-Methyl-5-(piperidine-1-sulfonyl)-

phenylamine

Cat. No.: B011728 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive overview of the expected

spectroscopic data and analytical methodologies for the characterization of 2-Methyl-5-
(piperidine-1-sulfonyl)-phenylamine. The data presented herein is based on analogous

compounds and predictive models due to the absence of publicly available experimental data

for this specific molecule.

Chemical Structure
IUPAC Name: 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine Molecular Formula:

C₁₂H₁₈N₂O₂S Molecular Weight: 270.35 g/mol Structure:

(Note: Image is a representation of the structure)
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The following tables summarize the predicted spectroscopic data for 2-Methyl-5-(piperidine-1-
sulfonyl)-phenylamine. These predictions are derived from spectral data of structurally similar

compounds and established chemical shift/frequency ranges for the constituent functional

groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~ 7.5 - 7.7 m 2H
Aromatic protons (H-

4, H-6)

~ 7.2 d 1H Aromatic proton (H-3)

~ 4.2 br s 2H -NH₂ (amine protons)

~ 3.0 - 3.2 t 4H
Piperidine protons (α

to N)

~ 2.2 s 3H -CH₃ (methyl protons)

~ 1.5 - 1.7 m 6H
Piperidine protons (β,

γ to N)

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment

~ 145 - 148 Aromatic C-NH₂

~ 135 - 138 Aromatic C-SO₂

~ 130 - 132 Aromatic C-CH₃

~ 125 - 128 Aromatic CH

~ 118 - 122 Aromatic CH

~ 115 - 118 Aromatic CH

~ 45 - 48 Piperidine C (α to N)

~ 24 - 27 Piperidine C (β to N)

~ 22 - 24 Piperidine C (γ to N)

~ 18 - 20 -CH₃

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Value Interpretation

~ 270 Molecular ion [M]⁺

~ 186 [M - C₅H₁₀N]⁺, loss of piperidine radical

~ 106
[M - C₅H₁₀NSO₂]⁺, fragment corresponding to

methylaniline

~ 84 [C₅H₁₀N]⁺, piperidine fragment

Table 4: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3400 - 3300 Medium
N-H stretch (asymmetric and

symmetric) of -NH₂

~ 3100 - 3000 Medium Aromatic C-H stretch

~ 2950 - 2850 Medium
Aliphatic C-H stretch

(piperidine and methyl)

~ 1620 - 1580 Strong N-H bend (scissoring)

~ 1340 - 1300 Strong SO₂ asymmetric stretch

~ 1160 - 1120 Strong SO₂ symmetric stretch

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine
in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or

Dimethyl sulfoxide-d₆, DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an

internal standard (δ 0.00 ppm).[1]

Instrumentation: A 400 MHz (or higher) spectrometer.

¹H NMR Data Acquisition:

Pulse Angle: 30°

Relaxation Delay: 1-2 seconds

Number of Scans: 16-32

¹³C NMR Data Acquisition:

Pulse Angle: 45°
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Relaxation Delay: 2 seconds with proton decoupling.

Number of Scans: 1024-4096

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate

software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate

the spectra to the TMS signal.[1]

3.2 Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.[1]

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or

Electrospray Ionization (ESI) source.

ESI-MS Protocol:

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

Acquire data in positive ion mode.

Typical ESI source parameters: spray voltage of 3-4 kV, capillary temperature of 250-300

°C.[1]

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak ([M+H]⁺

for ESI) and compare it with the theoretical value. Analyze the fragmentation pattern to

confirm the structure.

3.3 Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the

compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for an

Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample

directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Data Processing: Perform a background scan (with no sample) and subtract it from the

sample spectrum. Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Visualizations
4.1 Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized compound.

Synthesized Compound
(2-Methyl-5-(piperidine-1-

sulfonyl)-phenylamine)

NMR Spectroscopy
(¹H and ¹³C)

Mass Spectrometry
(EI/ESI)

IR Spectroscopy
(FTIR-ATR)

Data Analysis and
Structure Elucidation

Final Report and
Data Archiving

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b011728?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: General workflow for spectroscopic analysis.

4.2 Logical Relationship of Spectroscopic Data

This diagram shows how different spectroscopic techniques provide complementary

information for structural elucidation.
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Caption: Complementary nature of spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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